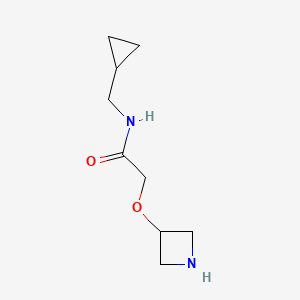
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a cyclopropylmethyl group attached to an acetamide moiety. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides.
Formation of Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic reactions, receptor signaling, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(azetidin-3-yloxy)acetamide: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
N-(cyclopropylmethyl)acetamide: Lacks the azetidine ring, which may influence its chemical properties and applications.
2-(azetidin-3-yloxy)-N-methylacetamide: Contains a methyl group instead of a cyclopropylmethyl group, potentially altering its behavior in chemical reactions and biological systems.
Uniqueness
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both the azetidine ring and the cyclopropylmethyl group. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12) |
Clé InChI |
UZUQARTXLKLSMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















